Lanicemine dihydrochloride

概要

説明

- ARL 15896ARは、[(S)-α-フェニル-2-ピリジン-エタンアミン二塩酸塩]としても知られており、低親和性で用量依存的なN-メチル-D-アスパラギン酸(NMDA)受容体拮抗薬です。

- これは、合理的薬物設計プロセスと生化学的スクリーニングを通じて発見されました .

- ARL 15896ARは、虚血/興奮毒性状態に対する神経保護において有望な結果を示しています。

準備方法

化学反応の分析

- ARL 15896ARは、主にNMDA受容体に対する効果について研究されています。

- これは、NMDA受容体のイオンチャネル部位への結合などの相互作用を起こし、用量依存的な阻害をもたらします。

- 一般的な試薬や特定の反応経路は明示的に報告されていません。

科学研究への応用

- ARL 15896ARは、虚血/興奮毒性関連のさまざまな生体内および試験管内モデルで調査されています。

- その潜在的な用途には、神経保護効果を示した脳卒中の治療が含まれます .

- さらなる研究では、その他の神経疾患における役割が探求される可能性があります。

科学的研究の応用

Major Depressive Disorder

Lanicemine has been primarily studied for its efficacy in treating MDD, particularly in patients who have not responded to conventional antidepressants.

- Phase IIA Study : A double-blind, randomized trial evaluated the safety and efficacy of a single intravenous infusion of 100 mg lanicemine in patients with treatment-resistant MDD. The primary outcome was measured using the Montgomery-Åsberg Depression Rating Scale (MADRS), showing significant improvement within 24 hours post-infusion .

- Phase IIB Study : Another study assessed multiple infusions of lanicemine (50 mg or 100 mg) in outpatients with moderate-to-severe MDD. Although the primary efficacy outcomes did not demonstrate significant differences between lanicemine and placebo groups at week 6, some secondary measures indicated potential benefits .

Neuroprotective Properties

Beyond its antidepressant effects, lanicemine has shown promise in neuroprotection. Preclinical studies indicate that it can inhibit neurotoxicity induced by excitatory amino acids such as NMDA and glutamate. For instance, lanicemine reduced neuronal death in rat cortical neurons exposed to NMDA, preserving synaptic function and enhancing neurotrophic factors critical for mood regulation .

Future Research Directions

Further research is warranted to explore additional applications of lanicemine dihydrochloride beyond depression treatment. Potential areas include:

- Anxiety Disorders : Investigating the efficacy of lanicemine in anxiety-related conditions where glutamate dysregulation is evident.

- Neurological Disorders : Exploring its neuroprotective properties in conditions such as Alzheimer's disease or traumatic brain injury.

- Long-term Efficacy : Assessing the long-term safety and efficacy profiles of repeated dosing regimens.

作用機序

類似化合物との比較

- ARL 15896ARの独自性は、低親和性で用量依存的な特性にあります。

- 類似の化合物には、高親和性競合型NMDA受容体拮抗薬が含まれており、より顕著な副作用がある可能性があります .

生物活性

Lanicemine dihydrochloride, also known as AZD6765, is a low-trapping antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily developed for treating major depressive disorder (MDD) and treatment-resistant depression. This compound has garnered attention due to its unique pharmacological profile, which offers rapid antidepressant effects while minimizing psychotomimetic side effects typically associated with NMDA antagonists like ketamine.

Lanicemine functions by blocking the NMDA receptor's ion channel, preventing calcium ion influx, which is crucial in regulating glutamatergic signaling. This modulation is particularly relevant in mood disorders where glutamate signaling is often dysregulated. The low-trapping nature of lanicemine means it does not remain bound to the receptor for extended periods, allowing for a more controlled pharmacological effect compared to other NMDA antagonists.

Preclinical Findings

Preclinical studies have demonstrated that lanicemine exhibits significant antidepressant-like effects in animal models. Key findings include:

- Antidepressant Effects : Lanicemine has shown rapid antidepressant effects similar to those of ketamine, without the associated dissociative symptoms .

- Neuroprotective Properties : The compound has been found to inhibit neurotoxicity and preserve synaptic function, suggesting potential neuroprotective applications beyond depression.

- Synaptic Plasticity : It enhances neurotrophic factors and modulates synaptic plasticity, which are vital for mood regulation.

Clinical Trials

Several clinical trials have assessed the efficacy and safety of lanicemine in humans:

- Phase IIb Study : In a randomized, double-blind trial involving 302 patients with MDD, lanicemine (50 mg and 100 mg doses) was administered as adjunctive treatment. The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to week 6. Results indicated that neither dose was superior to placebo in reducing depressive symptoms .

- Single-Dose Exploratory Trial : A phase IIA study evaluated a single intravenous infusion of lanicemine (100 mg) in treatment-resistant MDD patients. Although well tolerated, this study also failed to demonstrate significant differences from placebo on primary efficacy measures .

- Longer-Term Efficacy : Other studies suggested that lanicemine may provide sustained antidepressant effects lasting up to 10-13 days post-infusion, indicating its potential for longer-term management of depressive symptoms .

Comparative Analysis with Other NMDA Antagonists

Lanicemine's profile is often compared with that of ketamine due to their shared mechanism of action. A comparative analysis highlights key differences:

| Feature | Lanicemine | Ketamine |

|---|---|---|

| Binding Affinity (Ki) | 0.56–2.1 μM | 0.15 μM |

| IC50 (Xenopus Oocyte) | 6.4 μM | 2.8 μM |

| Trapping Percentage | 54% | 86% |

| Antidepressant Efficacy | Moderate | High |

| Psychotomimetic Effects | Minimal | Significant |

This table illustrates that while both compounds act on NMDA receptors, lanicemine's lower binding affinity and reduced trapping percentage may contribute to its milder side effect profile .

Case Studies and Observations

Several case studies have documented individual responses to lanicemine treatment:

- Case Study Analysis : In clinical settings, patients receiving lanicemine reported varied responses; some experienced significant mood improvements while others showed minimal changes compared to placebo groups .

- Gut Microbiota Interaction : Research indicates that lanicemine does not significantly alter gut microbiota composition post-treatment, contrasting with ketamine's effects on gut bacteria linked to mood regulation . This suggests that the mechanisms through which these drugs exert their antidepressant effects may differ significantly.

特性

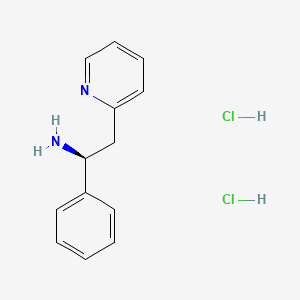

IUPAC Name |

(1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJHFYAGQZYCLC-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-06-6 | |

| Record name | Lanicemine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANICEMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。